molecular formula C11H7BrN2O B1522417 5-(4-Bromobenzoyl)pyrimidine CAS No. 1187165-02-1

5-(4-Bromobenzoyl)pyrimidine

Cat. No.: B1522417
CAS No.: 1187165-02-1
M. Wt: 263.09 g/mol
InChI Key: NZJSYWPDXWYIMG-UHFFFAOYSA-N
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Description

5-(4-Bromobenzoyl)pyrimidine is a chemical compound with the CAS Number: 1187165-02-1 . It has a molecular weight of 263.09 . The IUPAC name for this compound is (4-bromophenyl)(5-pyrimidinyl)methanone . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C11H7BrN2O/c12-10-3-1-8(2-4-10)11(15)9-5-13-7-14-6-9/h1-7H . This indicates that the compound consists of a bromophenyl group and a pyrimidinyl group linked by a methanone group .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Antitumor Activity

5-(4-Bromobenzoyl)pyrimidine derivatives have been instrumental in the synthesis of compounds with potent antitumor activities. For instance, compounds synthesized from methyl 4-formylbenzoate, through a series of reactions including Wittig reaction and cyclocondensation with 2,4-diamino-4-oxopyrimidine, have shown significant inhibitory activities against tumor cells. These compounds, identified as inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase), target folate receptors specifically, exhibiting negligible substrate activity for the Reduced Folate Carrier (RFC) but potent antitumor activity through FR targeting and GARFTase inhibition (Deng et al., 2008).

Synthesis and Structural Characterization

The structural characterization and synthesis of derivatives of this compound, such as 4-bromo-3,5-dihydroxybenzoic acid, have been documented, showcasing its utility as an intermediate in preparing pyrimidine medicaments. This highlights the chemical versatility and significance of this compound in pharmaceutical research (Xu Dong-fang, 2000).

Biological Activity of Pyrimidine Derivatives

Research into pyrazolo[3,4-d]pyrimidine ribonucleosides synthesized from derivatives of this compound has shed light on their biological activities, including antiviral and antitumor properties. These studies reveal the potential of these derivatives in therapeutic applications, especially in the treatment of viral infections and cancer (Cottam et al., 1984).

Fluorescent Labelling and DNA Sequencing

The synthesis of new fluorescein derivatives from this compound for the fluorescent labeling of oligonucleotides demonstrates its application in biotechnological research, particularly in non-radioactive DNA sequencing. This application is crucial for advancing genetic research and diagnostics (Holletz et al., 1993).

Development of Bcr-Abl T315I Mutant Inhibitors

The use of this compound derivatives in the design and synthesis of compounds targeting the Bcr-Abl T315I mutant demonstrates its importance in the development of targeted cancer therapies. These compounds show promise in overcoming resistance to existing treatments, highlighting the role of this compound in drug development (Radi et al., 2013).

Safety and Hazards

The safety information for 5-(4-Bromobenzoyl)pyrimidine indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

(4-bromophenyl)-pyrimidin-5-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c12-10-3-1-8(2-4-10)11(15)9-5-13-7-14-6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJSYWPDXWYIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282016
Record name (4-Bromophenyl)-5-pyrimidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187165-02-1
Record name (4-Bromophenyl)-5-pyrimidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)-5-pyrimidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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